N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide
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Overview
Description
“N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide” is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide” typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 3,4-dimethylaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Coupling reaction: The resulting intermediate is then coupled with 4-hydroxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions may target the amide groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
“N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide” may have several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide” would depend on its specific interactions with biological targets. Typically, such compounds may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-4-aminobenzamide
- N-(3,4-dimethylphenyl)-4-hydroxybenzamide
- N-(3,4-dimethylphenyl)-4-methoxybenzamide
Uniqueness
The unique structure of “N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide” lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O3/c1-19-5-11-25(17-21(19)3)31-29(33)23-7-13-27(14-8-23)35-28-15-9-24(10-16-28)30(34)32-26-12-6-20(2)22(4)18-26/h5-18H,1-4H3,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTTXNZDWCHRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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